trimethyl[2-(2-methyloxiran-2-yl)ethynyl]silane
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Overview
Description
Trimethyl[2-(2-methyloxiran-2-yl)ethynyl]silane is a chemical compound with the molecular formula C8H14OSi and a molecular weight of 154.28 g/mol . It is characterized by the presence of a trimethylsilyl group attached to an ethynyl group, which is further connected to a 2-methyloxirane moiety. This compound is commonly used in organic synthesis and materials science due to its unique reactivity and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl[2-(2-methyloxiran-2-yl)ethynyl]silane typically involves the reaction of trimethylsilylacetylene with 2-methyloxirane under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium tert-butoxide, in an aprotic solvent like tetrahydrofuran (THF). The reaction proceeds via nucleophilic addition of the acetylide anion to the oxirane ring, followed by protonation to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Trimethyl[2-(2-methyloxiran-2-yl)ethynyl]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, amines, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of epoxides and diols.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of various substituted silanes.
Scientific Research Applications
Trimethyl[2-(2-methyloxiran-2-yl)ethynyl]silane is utilized in several scientific research fields due to its versatile reactivity:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of novel materials with unique properties.
Catalysis: It acts as a ligand or catalyst in various chemical reactions.
Biology and Medicine:
Mechanism of Action
The mechanism of action of trimethyl[2-(2-methyloxiran-2-yl)ethynyl]silane involves its ability to participate in nucleophilic addition and substitution reactions. The trimethylsilyl group enhances the stability of the ethynyl moiety, allowing it to act as a nucleophile or electrophile in various reactions. The oxirane ring can undergo ring-opening reactions, leading to the formation of new functional groups and molecular structures .
Comparison with Similar Compounds
Trimethyl[2-(2-methyloxiran-2-yl)ethynyl]silane can be compared with other similar compounds, such as:
Trimethylsilylacetylene: Lacks the oxirane moiety, making it less reactive in certain nucleophilic addition reactions.
2-Methyloxirane: Lacks the ethynyl and trimethylsilyl groups, limiting its applications in organic synthesis.
Trimethylsilylpropyne: Similar structure but with a different alkyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of the trimethylsilyl, ethynyl, and oxirane functionalities, which provide a wide range of reactivity and applications in various scientific fields .
Properties
CAS No. |
30148-47-1 |
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Molecular Formula |
C8H14OSi |
Molecular Weight |
154.3 |
Purity |
95 |
Origin of Product |
United States |
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